molecular formula C16H23NO3S B14146475 3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt CAS No. 54136-29-7

3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt

Cat. No.: B14146475
CAS No.: 54136-29-7
M. Wt: 309.4 g/mol
InChI Key: RBBBQDHFTRURQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3,3,5-Tetramethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate is a synthetic organic compound that belongs to the class of indolium salts. This compound is characterized by its unique structure, which includes a tetramethyl-substituted indolium core linked to a butane sulfonate group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,3,5-Tetramethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate typically involves the alkylation of 2,3,3,5-tetramethylindole with a suitable sulfonate ester. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. Common solvents used in this reaction include dichloromethane or acetonitrile. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as Lewis acids, can also be employed to accelerate the reaction. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,3,5-Tetramethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The indolium core can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the indolium salt to its corresponding indole.

    Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-(2,3,3,5-Tetramethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the study of biological processes, particularly in the investigation of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which 4-(2,3,3,5-Tetramethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate exerts its effects involves its interaction with various molecular targets. The indolium core can interact with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecules, thereby influencing biological processes. The sulfonate group enhances the solubility of the compound, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,3-Tetramethyl-3H-indolium iodide
  • 2,3,3-Trimethylindolenine
  • 1,3,3-Trimethyl-2-methyleneindoline

Uniqueness

4-(2,3,3,5-Tetramethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate is unique due to the presence of the butane sulfonate group, which imparts distinct solubility and reactivity properties compared to other indolium salts. This makes it particularly useful in applications where enhanced solubility and specific reactivity are desired.

Properties

CAS No.

54136-29-7

Molecular Formula

C16H23NO3S

Molecular Weight

309.4 g/mol

IUPAC Name

4-(2,3,3,5-tetramethylindol-1-ium-1-yl)butane-1-sulfonate

InChI

InChI=1S/C16H23NO3S/c1-12-7-8-15-14(11-12)16(3,4)13(2)17(15)9-5-6-10-21(18,19)20/h7-8,11H,5-6,9-10H2,1-4H3

InChI Key

RBBBQDHFTRURQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=C(C2(C)C)C)CCCCS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.